molecular formula C9H12ClN3O3 B12800335 2',3'-Dideoxy-5-chlorocytidine CAS No. 124743-31-3

2',3'-Dideoxy-5-chlorocytidine

Cat. No.: B12800335
CAS No.: 124743-31-3
M. Wt: 245.66 g/mol
InChI Key: SWZJKMLDTHNVKM-CAHLUQPWSA-N
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Description

ddClCyt is a synthetic compound with significant applications in various scientific fields. It is known for its unique chemical properties and versatility, making it a valuable tool in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ddClCyt involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, ddClCyt is produced using large-scale chemical reactors. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

ddClCyt undergoes several types of chemical reactions, including:

    Oxidation: ddClCyt can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions of ddClCyt typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: ddClCyt can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

The reactions of ddClCyt are often carried out under controlled conditions, using specific reagents to achieve the desired transformations. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might involve mild reducing agents.

Major Products Formed

The major products formed from the reactions of ddClCyt depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized forms of ddClCyt, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

ddClCyt has a wide range of applications in scientific research, including:

    Chemistry: ddClCyt is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, ddClCyt is employed to study cellular processes and molecular interactions.

    Medicine: ddClCyt has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: ddClCyt is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of ddClCyt involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and context in which ddClCyt is used.

Properties

CAS No.

124743-31-3

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1

InChI Key

SWZJKMLDTHNVKM-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)Cl

Origin of Product

United States

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